Z-Gly-Gly-Phe-Chloromethylketone, often referred to as Z-GGF, is a synthetic peptide-based molecule widely employed as a research tool in biochemistry and cell biology. It acts as a potent and irreversible inhibitor of chymotrypsin-like serine proteases, enzymes that play a critical role in various biological processes. Z-GGF's specificity for chymotrypsin-like proteases stems from the presence of the phenylalanine (Phe) residue at the P1 position, which binds strongly to the enzyme's active site. [, , ]
Z-Gly-gly-phe-chloromethylketone, also known as Z-Gly-Gly-Phe-chloromethylketone, is a synthetic peptide-based molecule primarily used as a research tool in biochemistry and cell biology. It is classified as a peptidyl chloromethyl ketone, which serves as an irreversible inhibitor of serine and cysteine proteases. This compound is characterized by its ability to selectively inhibit specific proteases, making it valuable in various scientific applications.
The synthesis of Z-Gly-gly-phe-chloromethylketone typically employs solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support. The final product is cleaved from the resin and purified.
Z-Gly-gly-phe-chloromethylketone has a molecular formula of C22H24ClN3O5 and a molecular weight of approximately 429.89 g/mol. The structure features a chloromethyl ketone group that contributes to its reactivity with proteases.
Z-Gly-gly-phe-chloromethylketone primarily acts as an irreversible inhibitor of serine proteases such as chymotrypsin. The chloromethyl ketone group reacts with the active site serine residue of these enzymes, leading to permanent inactivation.
The mechanism by which Z-Gly-gly-phe-chloromethylketone inhibits proteases involves:
Z-Gly-gly-phe-chloromethylketone is utilized in several scientific contexts:
Z-Gly-Gly-Phe-chloromethylketone (Z-GGF-CMK) exerts its inhibitory function through precise structural complementarity with the catalytic domains of serine proteases. The compound features a tripeptide backbone (Gly-Gly-Phe) capped by a benzyloxycarbonyl (Z) group at the N-terminus and a reactive chloromethyl ketone warhead at the C-terminus. This configuration enables molecular recognition analogous to natural peptide substrates, with the Z-group occupying the S3/S4 hydrophobic subsites and the phenylalanine side chain engaging the S1 pocket [5] [9].
Crystallographic analysis of the homologous Pyrococcus horikoshii acylaminoacyl peptidase in complex with Z-GGF-CMK (PDB: 4HXF) reveals critical binding interactions. The inhibitor docks within the catalytic groove with its phenylalanine residue inserted into the deep S1 specificity pocket, forming van der Waals contacts and hydrophobic interactions. The glycine residues maintain conformational flexibility while positioning the chloromethyl ketone moiety in immediate proximity to the catalytic serine nucleophile (distance: ~3.0 Å). This binding mode distorts the oxyanion hole geometry, particularly in proteases with atypical residues like Ser193 (as observed in KLK10), compromising transition-state stabilization [5] [9].
Table 1: Structural Features Enabling Z-GGF-CMK Protease Recognition
Structural Element | Role in Binding | Observed Consequence |
---|---|---|
Benzyloxycarbonyl (Z) group | Engages S3/S4 subsites | Enhanced hydrophobic anchoring |
Gly-Gly dipeptide backbone | Maintains conformational flexibility | Optimal warhead positioning |
Phenylalanine side chain | Binds S1 specificity pocket | Complementary shape recognition |
Chloromethyl ketone | Positions near catalytic Ser195 | Electrophile alignment for nucleophilic attack |
The irreversible inhibition mechanism initiates through nucleophilic attack by the catalytic serine (Ser195 in chymotrypsin numbering) on the carbonyl carbon of the ketone functionality. This forms a tetrahedral intermediate that collapses into a hemiketal structure, facilitating direct displacement of the chlorine atom via an SN₂ reaction. The resulting alkylated active site features a stable ethylene bridge (-CH₂-CO-CH₂-) covalently linking the inhibitor to the catalytic serine residue [9] [10].
High-resolution crystallography (1.6 Å) of the Pyrococcus horikoshii complex demonstrates complete disruption of the catalytic triad geometry following covalent modification. The alkylated adduct displaces His57 by approximately 1.8 Å from its native position, breaking the hydrogen-bonding network with Asp102. This structural perturbation effectively "locks" the catalytic machinery in a non-functional configuration, with the benzyl group of the phenylalanine residue occupying what would normally be the substrate-binding cleft, thereby sterically blocking substrate access [9].
Table 2: Covalent Modification Events in Serine Proteases
Inhibition Step | Molecular Event | Structural Consequence |
---|---|---|
Initial binding | Substrate-like recognition | Proper positioning of warhead |
Nucleophilic attack | Ser195 Oγ attack on carbonyl carbon | Tetrahedral intermediate formation |
Alkylation | Displacement of chloride ion | Ethylene bridge formation to Ser195 |
Final adduct | Active site alkylation | Catalytic triad distortion (~1.8 Å His57 displacement) |
The inhibitory potency of Z-GGF-CMK demonstrates marked dependence on protease active-site architecture and subsite accessibility. Kinetic studies reveal superior inhibition efficiency (k₂/Kᵢ = 2076 M⁻¹s⁻¹) against KLK10 when paired with Z-Gly-Pro-Arg-AMC substrate, compared to less favorable sequences like Z-Gly-Gly-Arg-AMC (k₂/Kᵢ = 2 M⁻¹s⁻¹). This preference stems from the compound's ability to exploit extended substrate-binding regions beyond the immediate active site, particularly accommodating proteases with spacious S4 pockets that accommodate the benzyloxycarbonyl moiety [5].
Oligopeptidases impose stringent size exclusion through self-compartmentalization, as observed in the hexameric serine protease from Pyrococcus horikoshii. Z-GGF-CMK must navigate a "double-gated check-in system" featuring surface pores (~15 Å diameter) followed by narrower monomeric openings (~8 Å) to reach the catalytic chamber. This architecture inherently restricts larger protein substrates while permitting access to smaller peptide-based inhibitors like Z-GGF-CMK (molecular length: ~18 Å), explaining its efficacy against self-compartmentalizing proteases such as ClpP1P2 [1] [9].
The chloromethyl ketone group serves as a critical electrophilic "warhead" engineered for targeted covalent inhibition. The chlorine atom functions as an exceptional leaving group due to its moderate electronegativity (Pauling scale: 3.16) and polarizability, facilitating rapid alkylation following initial non-covalent binding. This two-step mechanism—termed "affinity labeling"—confers specificity alongside irreversibility, differentiating chloromethyl ketones from non-specific alkylating agents [1] [10].
The irreversible nature stems from the formation of a stable C-O covalent bond (bond energy: ~358 kJ/mol) between the inhibitor and catalytic serine. Unlike reversible inhibitors, this bond persists through substrate turnover attempts, effectively removing the enzyme from circulation. This mechanism proves particularly valuable against viral proteases, as evidenced by the patent describing peptide chloromethyl ketones for picornavirus inhibition. The electrophilic warhead can be strategically positioned at P1 (as in Z-GGF-CMK) or P1' sites depending on protease cleavage specificity, enabling rational design against diverse targets [10].
Table 3: Chloromethyl Ketone Inhibitors and Their Targets
Compound Name | Protease Target | Biological Application |
---|---|---|
Z-GGF-CMK | ClpP1P2, proteasome | Cancer cytotoxicity (HepG2 CC₅₀: 125 μM) |
Z-Gly-Pro-Arg-CMK | KLK10 | Kallikrein-related peptidase inhibition |
D-Phe-Pro-Arg-CMK | Thrombin | Coagulation studies |
Z-Gly-Leu-Phe-CMK | ClpP | Bacterial protease inhibition |
Structural Diagram of Z-Gly-Gly-Phe-chloromethylketone:
Benzyloxycarbonyl (Z)-Glycyl-Glycyl-L-Phenylalanyl-CH₂-CO-CH₂Cl ______ ______ ____________ _____ / \ / \ / \ / \ Ph-CH₂-O-C=O-NH-CH₂-C=O-NH-CH₂-C=O-NH-CH(CH₂Ph)-C-CH₂-Cl || || | O O O
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